molecular formula C11H14O3 B163568 Benzyl 2-hydroxybutanoate CAS No. 130516-25-5

Benzyl 2-hydroxybutanoate

Cat. No. B163568
M. Wt: 194.23 g/mol
InChI Key: HTOPVOTYQCSGNP-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxybutanoate is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of Benzyl 2-hydroxybutanoate is characterized by the presence of a hydroxyl group and a butyl ester moiety. The molecular formula is C11H14O3 .

Scientific Research Applications

  • Human Metabolism and Urinary Excretion Kinetics : A study investigated the metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter mainly used in sunscreens. The study revealed significant insights into the metabolism of this compound and its urinary metabolites, which can be crucial for understanding the systemic exposure of similar compounds (Stoeckelhuber et al., 2020).

  • Phthalate Metabolites in Human Reference Population : Research on the urinary levels of seven phthalate metabolites in a human reference population provides insights into the widespread human exposure to these compounds. Such studies highlight the potential for human exposure to various compounds through consumer products and the importance of monitoring and understanding their metabolites (Blount et al., 2000).

  • Exposure to Phthalates and Associated Allergies : A study estimated phthalate exposure in children and assessed potential correlations with allergies. Understanding the exposure pathways and potential health effects of phthalates can provide a framework for studying the impact of similar compounds on human health (Bamai et al., 2016).

  • Exposure Assessment Issues in Epidemiology Studies of Phthalates : This paper discusses the critical exposure assessment issues in epidemiology studies of phthalates, a class of chemicals commonly used in consumer and personal care products. The insights from this study could be beneficial for designing and interpreting studies related to Benzyl 2-hydroxybutanoate and similar compounds (Johns et al., 2015).

  • Benzoxaboroles - Old Compounds with New Applications : This review covers the structure, synthesis, properties, and applications of benzoxaboroles, derivatives of phenylboronic acids. Although not directly related to Benzyl 2-hydroxybutanoate, understanding the wide applications and biological activity of benzoxaboroles might provide a perspective on the research applications of structurally related compounds (Adamczyk-Woźniak et al., 2009).

properties

IUPAC Name

benzyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPVOTYQCSGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552345
Record name Benzyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-hydroxybutanoate

CAS RN

130516-25-5
Record name Benzyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (±)-2-hydroxybutanoic acid, sodium salt (2.54 g, 20.1 mmol) in dry DMF (30 ml) was added benzyl bromide (2.9 mL, 1.2 eq) and anhydrous KI (330 mg, 0.1 eq). The suspension was heated at 100° C. for 24 hours and the DMF was distilled off under reduced pressure. The residue was taken up in ether, washed with water and saturated Na2S2O3, dried (MgSO4), and concentrated. Distillation of the residual oil afforded 3.7 g (95%) of benzyl (±)-2-hydroxybutanoate as a colorless oil, b.p. 95° C. (0.45 Torr).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GC Clososki, CDF Milagre, PJS Moran… - Journal of Molecular …, 2007 - Elsevier
Methyleneketoesters were readily prepared in high yields by performing a direct α-methylenation of the corresponding ketoesters using a previously described protocol. Reactions of …
Number of citations: 14 www.sciencedirect.com
AMP Koskinen, M Ghiaci - Tetrahedron letters, 1990 - Elsevier
… The triflate 6 was prepared from benzyl 2-hydroxybutanoate (82 S), and used to alkylate the thiolactam 5 (CHsCN, rt, overnight, then PhsP, N-methylpiperidine, rt, 6 h, 67 %) to give the …
Number of citations: 8 www.sciencedirect.com
AMP Koskinen, M Ghiaci
Number of citations: 0

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